1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a trifluoromethyl group, and a pyrrolidin-2-one ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d][1,3]dioxol core. This can be achieved through a series of reactions including cyclization and oxidation processes. The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents under controlled conditions. The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, precise temperature control, and efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyrrolidin-2-one ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzo[d][1,3]dioxol moiety.
Reduction Products: Reduced trifluoromethyl derivatives.
Substitution Products: Substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the benzo[d][1,3]dioxol moiety contributes to its biological activity. The pyrrolidin-2-one ring plays a crucial role in the compound's overall structure and function.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: Used as a reagent in organic synthesis.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole: Utilized in cross-coupling reactions.
3-amino-3-benzo[d][1,3]dioxol-5-yl-propionic acid: Investigated for its biological activity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)13-3-1-11(2-4-13)18-24-19(30-25-18)12-7-17(27)26(9-12)14-5-6-15-16(8-14)29-10-28-15/h1-6,8,12H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOOFOMWETUBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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